molecular formula C26H24N2O4S B2692359 N-(4-ethylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902521-47-5

N-(4-ethylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2692359
CAS No.: 902521-47-5
M. Wt: 460.55
InChI Key: QUGXHDHBWISQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinolinone core substituted at position 3 with a 4-methylbenzenesulfonyl (tosyl) group and at position 1 with an acetamide-linked 4-ethylphenyl moiety. The tosyl group enhances electron-withdrawing properties, while the ethylphenyl substituent contributes to lipophilicity, influencing pharmacokinetics and target binding. Its molecular weight is approximately 478.55 g/mol (calculated from constituent atoms).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-3-19-10-12-20(13-11-19)27-25(29)17-28-16-24(26(30)22-6-4-5-7-23(22)28)33(31,32)21-14-8-18(2)9-15-21/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGXHDHBWISQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Acetamide Group: The acetamide group can be introduced through the reaction of the quinoline derivative with acetic anhydride or acetyl chloride under basic conditions.

    Substitution with Ethylphenyl and Methylbenzenesulfonyl Groups: The final step involves the substitution of the quinoline derivative with 4-ethylphenyl and 4-methylbenzenesulfonyl groups using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-ethylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / CAS Core Structure Sulfonyl Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound Quinolinone 4-Methylphenyl 4-Ethylphenyl ~478.55 Under investigation (e.g., kinase inhibition)
866725-41-9 Quinolinone 4-Chlorophenyl 3-Methylphenyl ~498.98 Enhanced halogen bonding
866590-95-6 Quinolinone Phenyl 4-Chlorophenyl ~484.97 Improved solubility
Quinazolinone Derivatives Quinazolinone 4-Sulfamoylphenyl Varied aryl groups ~450–550 Antimicrobial activity
Goxalapladib 1,8-Naphthyridine N/A Trifluoromethyl biphenyl 718.80 Atherosclerosis treatment

Research Findings and Implications

  • Sulfonyl Group Effects : Methyl and chloro substituents (e.g., tosyl vs. chlorophenylsulfonyl) modulate electron density, affecting binding to enzymes like cyclooxygenase-2 .
  • Acetamide Substituents : Ethylphenyl groups enhance lipophilicity for membrane penetration, whereas chlorophenyl groups favor aromatic interactions in hydrophobic pockets .
  • Core Modifications: Quinazolinones and naphthyridines demonstrate expanded therapeutic applications (e.g., antimicrobial, cardiovascular) compared to quinolinones, which are often explored in cancer research .

Biological Activity

N-(4-ethylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure, which integrates a quinoline core with various functional groups, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₂₁H₂₃N₂O₃S, and its CAS number is 902521-47-5. The compound features an acetamide group, a sulfonyl group, and a quinoline ring system, contributing to its chemical reactivity and biological potential.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. Preliminary studies indicate that the compound may interact with specific enzymes or receptors, modulating their activity. For instance:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Similar compounds have demonstrated COX-2 inhibitory activity, suggesting that this compound may have comparable effects .
  • Binding Affinity: The compound's structure allows it to bind to active sites on enzymes, potentially preventing substrate interaction and subsequent catalytic reactions.

Biological Activities

Research on the biological activities of this compound has highlighted several potential therapeutic applications:

1. Anti-inflammatory Activity

Studies have suggested that compounds with similar structures exhibit significant anti-inflammatory properties through COX inhibition. For example, a related compound showed 47.1% COX-2 inhibition at a concentration of 20 μM . This suggests that this compound may also demonstrate similar efficacy.

2. Antimicrobial Properties

The presence of the quinoline core in this compound has been associated with antimicrobial activity. Quinoline derivatives are known for their ability to inhibit bacterial growth and could be explored for their effectiveness against various pathogens.

3. Anticancer Potential

Quinoline derivatives have shown promise in anticancer research due to their ability to interfere with cancer cell proliferation and induce apoptosis. The unique structure of this compound positions it as a candidate for further studies in cancer therapeutics .

Comparative Analysis

To understand the unique biological activity of this compound better, it is useful to compare it with related compounds:

CompoundStructureCOX Inhibition (%) at 20 μM
This compoundC₂₁H₂₃N₂O₃STBD
4-{(E)-2-[3-(4-Methoxyphenyl)-4-Oxo]-3,4-Dihydroquinazolin}C₁₈H₁₈N₂O₄S47.1
Celecoxib (Reference)C₁₈H₁₈N₂O₂S80.1

Case Studies

Several case studies have investigated the biological activities of quinoline derivatives similar to this compound:

Case Study 1: COX Inhibition

In a study evaluating various quinazolinone derivatives for their COX inhibitory activity, compounds with para-sulfonamide groups showed enhanced selectivity and potency against COX enzymes. This is relevant for understanding the potential inhibitory effects of our compound .

Case Study 2: Anticancer Activity

Research indicated that certain quinoline derivatives could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. These findings align with the proposed anticancer potential of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.